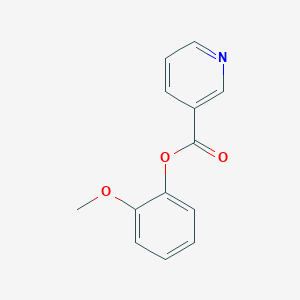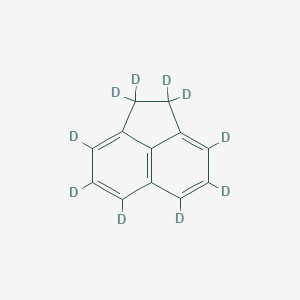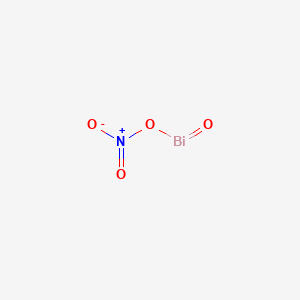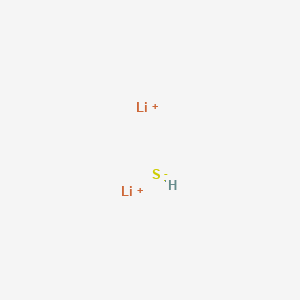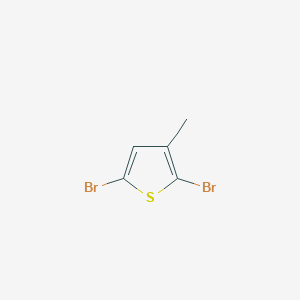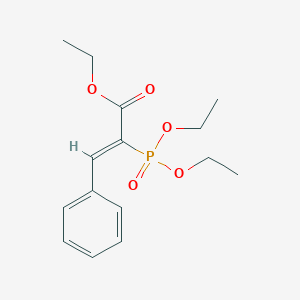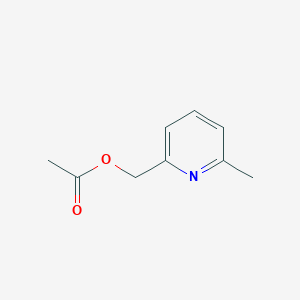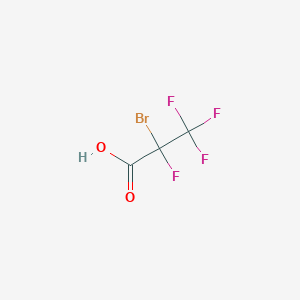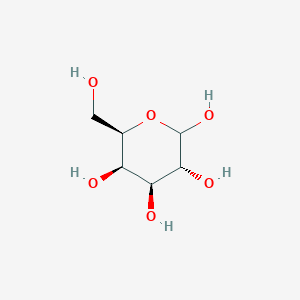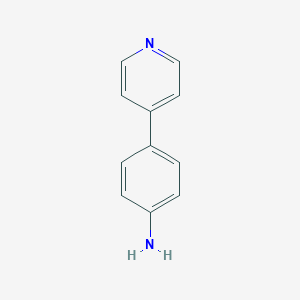
4-(Pyridin-4-yl)aniline
概要
説明
Synthesis Analysis
The synthesis of compounds related to 4-(Pyridin-4-yl)aniline often involves multicomponent reactions and coordination polymer formation. For instance, the synthesis of N,N,4-tris(pyridin-2-ylmethyl)aniline leverages a multicomponent reaction, illustrating the compound's synthesis versatility and the potential for deriving a large library of similar structures. This methodology is pivotal for exploring the chemical space around 4-(Pyridin-4-yl)aniline derivatives (Almesaker et al., 2007).
Molecular Structure Analysis
Crystal structure investigations of compounds structurally related to 4-(Pyridin-4-yl)aniline reveal intricate details about their molecular geometry. For example, the study of a chiral secondary amine derivative of 4-(Pyridin-4-yl)aniline shows significant insights into its stereochemistry and crystal packing, as characterized by various spectroscopic and X-ray diffraction techniques (Adeleke & Omondi, 2022).
Chemical Reactions and Properties
4-(Pyridin-4-yl)aniline derivatives participate in a variety of chemical reactions, highlighting their reactivity and utility in synthesizing complex molecules. The reactivity of such compounds with cupric acetate to mediate C-H amination demonstrates their potential in organic synthesis, offering a pathway to aminated benzamide derivatives and quinazolinone derivatives (Zhao et al., 2017).
Physical Properties Analysis
The physical properties of 4-(Pyridin-4-yl)aniline and its derivatives, including their crystallinity, morphology, and phase behavior, are essential for their application in material science. Studies utilizing spectroscopic and crystallographic techniques provide valuable information on these compounds' physical characteristics, demonstrating their diverse structural and supramolecular features (Krishnan et al., 2021).
科学的研究の応用
NLO Applications : A study explored the synthesis of binary adducts with N,N-dimethyl-4-[(E)-2-(pyridin-4-yl)ethenyl]aniline and other compounds for potential applications in non-linear optics (NLO) (Draguta et al., 2015).
13C NMR Chemical Shifts Analysis : Research on 4-substituted N-[1-(pyridine-3- and -4-yl)ethylidene]anilines provided insights into electronic substituent effects using 13C NMR chemical shifts, which is crucial in chemical analysis and synthesis (Rančić et al., 2014).
Corrosion Inhibition : 4-amino-N,N-di-(2-pyridylmethyl)-aniline was studied for its corrosion inhibition properties on mild steel in hydrochloric acid, highlighting its potential in industrial applications (Xu et al., 2015).
Vibrational Spectra Analysis : A derivative of 4-(Pyridin-4-yl)aniline was examined for its structure and vibrational spectra using various computational methodologies, aiding in understanding molecular interactions (Acosta-Ramírez et al., 2013).
Chemical Synthesis and Catalysis : The compound was used as a directing group in C-H amination mediated by cupric acetate, demonstrating its role in facilitating chemical reactions (Zhao et al., 2017).
Crystal Structure Investigation : A study on the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline provided insights into molecular arrangements and interactions, important for material science and crystallography (Krishnan et al., 2021).
Photophysics and Electroluminescence : The use of N,N-di(6-phenylpyridin-2-yl)aniline in platinum complexes for electroluminescence applications was explored, highlighting its potential in optoelectronics (Vezzu et al., 2010).
Nanostructure Synthesis and Crystal Structure Analysis : Its derivatives were used in synthesizing Cd(II) and Hg(II) coordination polymers, emphasizing the role of 4-(Pyridin-4-yl)aniline in nanotechnology and materials science (Hajiashrafi et al., 2015).
Kinase Inhibition Study : Derivatives of 4-(Pyridin-4-yl)aniline were investigated for their inhibitory activity against c-Met kinase, which has implications in medicinal chemistry and drug development (Caballero et al., 2011).
Ring-opening Polymerization : Silver(I)-pyridinyl Schiff base complexes, including derivatives of 4-(Pyridin-4-yl)aniline, were studied for their application in ring-opening polymerization, crucial for polymer science (Njogu et al., 2017).
Crystal Structure of Chiral Sec-Amine : The crystal structure of a chiral secondary amine derivative was characterized, contributing to the field of stereochemistry (Adeleke & Omondi, 2022).
Synthesis of Novel Cationic Palladium Complexes : Its derivatives were used in synthesizing cationic palladium complexes, highlighting applications in organometallic chemistry (Dridi et al., 2014).
Optical Limiting Materials : Novel organic optical materials containing derivatives were synthesized, showing potential in nonlinear optics and photonic applications (Guang et al., 2007).
Corrosion Inhibitor for Mild Steel : 4-Chloro-N-(pyridin-2-ylmethyl)aniline, a derivative, was evaluated as a corrosion inhibitor, useful in materials protection (Fernandes et al., 2019).
Crystal Engineering with Sulfadiazine and Pyridines : The compound was used in crystal engineering studies, crucial for understanding molecular interactions and crystal formation (Elacqua et al., 2013).
Safety And Hazards
The safety data sheet for 4-(Pyridin-4-yl)aniline indicates that it can cause skin and eye irritation . Therefore, it is recommended to handle this compound in a well-ventilated place and to wear suitable protective clothing. Avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and using non-sparking tools are also advised .
特性
IUPAC Name |
4-pyridin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVYVZSNXXTOMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363753 | |
| Record name | 4-(Pyridin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-4-yl)aniline | |
CAS RN |
13296-04-3 | |
| Record name | 4-(Pyridin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyridin-4-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

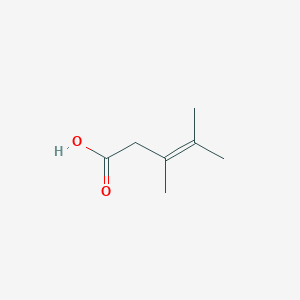

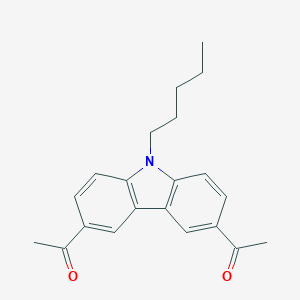
![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-)](/img/structure/B84009.png)
![3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one](/img/structure/B84015.png)
